molecular formula C10H12N4O B1414678 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline CAS No. 1060796-06-6

2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

Cat. No. B1414678
M. Wt: 204.23 g/mol
InChI Key: RVYNVXUKSPKMNR-UHFFFAOYSA-N
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Description

“2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline” is a chemical compound with the CAS Number: 1060796-06-6. It has a molecular weight of 204.23 and its molecular formula is C10H12N4O . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI Code of “2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline” is 1S/C10H12N4O/c1-2-15-10-4-3-8(5-9(10)11)14-6-12-13-7-14/h3-7H,2,11H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline” is a solid substance at room temperature .

Scientific Research Applications

Microtubule-Binding Agents

A study focused on the synthesis of triazole analogs of combretastatin A-4, which included compounds similar to 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, demonstrated their potential as microtubule-binding agents. These compounds showed notable cytotoxicity and tubulin inhibition, indicating their potential applications in cancer research and therapy (Odlo et al., 2010).

Antimicrobial Activity

Research on the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which include structures related to 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, revealed significant antibacterial and antifungal activities. These compounds demonstrated potential as antimicrobial agents in medical and pharmaceutical applications (Banoji et al., 2022).

Photoluminescent Properties

A study on copper(I) complexes incorporating amido-triazole ligands, closely related to 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, found these complexes to exhibit photoluminescent properties. These findings suggest potential applications in optical materials and sensors, where photoluminescence is a desired feature (Manbeck et al., 2011).

Synthesis and Electrochemical Properties

Another study explored the synthesis of triazole derivatives, similar to 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, and their electrochemical properties. These compounds have potential applications in the field of electrochemistry, particularly in the development of new materials for batteries and sensors (Keleş et al., 2019).

Thermal Stability and Acoustic Fingerprint Spectra

Research evaluating the thermal stability and acoustic fingerprint spectra of energetic 1,2,4-triazoles, related to 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, found these compounds to be promising in the field of propellants and explosives. The study provides insights into their potential use in rocket fuels (Rao et al., 2016).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-ethoxy-5-(1,2,4-triazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-15-10-4-3-8(5-9(10)11)14-6-12-13-7-14/h3-7H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYNVXUKSPKMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N2C=NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651542
Record name 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

CAS RN

1060796-06-6
Record name 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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